N-(2-bromophenyl)-3,4-dimethoxybenzamide
Description
N-(2-bromophenyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and methoxy substituents at the 3- and 4-positions of the benzamide ring. The bromine atom at the ortho (2-) position and methoxy groups likely influence steric and electronic properties, impacting binding interactions with biological targets.
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
JXRGOUUZOOELKT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
- Substituents : 4-chlorophenyl with an allylcarbamoyl side chain.
- Activity : Exhibited the highest binding affinity (-6.7 kcal/mol) against monkeypox virus (MPXV) cysteine protease in molecular docking studies .
- Key Findings: Demonstrated superior binding compared to other ligands like 6-dimethylaminonaphthene-1-sulfonic acid amide (-5.0 kcal/mol).
N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide (ADX61623)
- Substituents: 4-(2-cyanopropane-2-yl)phenyl.
- Activity : Allosteric antagonist of the follicle-stimulating hormone (FSH) receptor.
- Key Findings :
N-(4-bromophenyl)-3,4-dimethoxybenzamide Derivatives
Methoxy-Substituted Benzamides
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide
- Substituents : 4-hydroxybenzyl group.
- Activity : Intermediate in synthesizing Itopride, a dopamine D2-receptor antagonist with anticholinesterase activity .
- Key Findings :
- Hydroxybenzyl substitution introduces hydrogen-bonding capabilities, enhancing interaction with enzymatic targets.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
- Substituents : Thiadiazole ring with ethylsulfanyl.
- Activity: Not explicitly stated, but thiadiazole moieties are known for antimicrobial and anticancer properties .
- Key Findings :
- Heterocyclic substituents expand pharmacological profiles by introducing additional binding motifs.
Structural-Activity Relationship (SAR) Analysis
Substituent Position and Electronic Effects
- Ortho vs. However, bromine’s larger atomic radius could enhance hydrophobic interactions . Para-substituted halogens (e.g., 4-chloro in ADX61623) allow for optimal alignment with target pockets, as seen in FSH receptor antagonism .
Functional Group Contributions
- Methoxy Groups : The 3,4-dimethoxy configuration enhances solubility and π-π stacking with aromatic residues in proteins .
- Side Chains: Allylcarbamoyl (in MPXV inhibitors) and cyanopropyl (in ADX61623) groups introduce conformational flexibility and polar interactions critical for high-affinity binding .
Data Table: Key Analogs and Activities
Preparation Methods
Schotten-Baumann Reaction in Tetrahydrofuran (THF)
A solution of 2-bromoaniline (1.0 equiv) and triethylamine (1.0–1.1 equiv) in THF is treated with 3,4-dimethoxybenzoyl chloride (1.1 equiv) under reflux. The reaction is typically complete within 2–4 hours, yielding the amide after aqueous workup and chromatography.
One-Pot Synthesis with In Situ Acid Chloride Formation
3,4-Dimethoxybenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) in the presence of catalytic DMF. The crude chloride is then reacted directly with 2-bromoaniline in dichloromethane (DCM) or THF.
-
Conditions : SOCl₂ (1.5–2.0 equiv), DMF (0.1 equiv), 75–80°C for 3 hours.
-
Yield : 82–84% for acid chloride formation; 70–75% overall amide yield.
Coupling Reagent-Assisted Synthesis
Alternative protocols employ coupling agents to activate the carboxylic acid, bypassing acid chloride intermediates:
Carbonyldiimidazole (CDI) Activation
3,4-Dimethoxybenzoic acid is treated with CDI (1.1 equiv) in THF to form the acyl imidazole intermediate, which reacts with 2-bromoaniline at room temperature.
Hydroxylamine-Mediated Amidation
A biphasic system (EtOAc/H₂O) with hydroxylamine hydrochloride and K₂CO₃ facilitates direct coupling of 3,4-dimethoxybenzoic acid with 2-bromoaniline. This method is less common but avoids halogenated solvents.
Microwave-Assisted and Catalytic Methods
Emerging techniques optimize efficiency and sustainability:
Microwave-Promoted Coupling
Using microwave irradiation (150°C, 20 minutes), the reaction between 3,4-dimethoxybenzoyl chloride and 2-bromoaniline in DMF achieves 85–90% conversion, reducing time from hours to minutes.
Palladium-Catalyzed Arylation
Aryl bromides like 2-bromoaniline undergo coupling with 3,4-dimethoxybenzamide derivatives via Pd(OAc)₂/Xantphos catalysis. This method is niche but valuable for functionalized substrates.
Comparative Analysis of Methods
The table below summarizes key parameters for each approach:
| Method | Reagents/Conditions | Yield | Reaction Time | Purification |
|---|---|---|---|---|
| Schotten-Baumann | THF, Et₃N, reflux | 59–67% | 2–4 hours | Column chromatography |
| In Situ Acid Chloride | SOCl₂, DMF, DCM | 70–75% | 5–6 hours | Recrystallization |
| CDI Activation | CDI, THF, rt | 75–80% | 12–18 hours | Filtration |
| Microwave-Assisted | DMF, microwave irradiation | 85–90% | 20 minutes | Filtration |
| Palladium Catalysis | Pd(OAc)₂, Xantphos, K₂CO₃ | 60–65% | 24 hours | Column chromatography |
Mechanistic Insights and Optimization
-
Base Selection : Triethylamine is standard, but DABCO (1,4-diazabicyclo[2.2.2]octane) in DMSO improves yields in coupling reactions by mitigating side reactions.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in catalytic methods, while THF balances cost and efficiency for classical synthesis.
-
Impurity Profile : Common byproducts include hydrolyzed carboxylic acids (3–5%) and dimerized amines, minimized by stoichiometric control of acid chloride.
Scale-Up and Industrial Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
